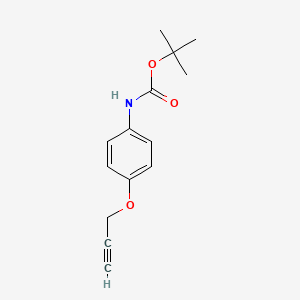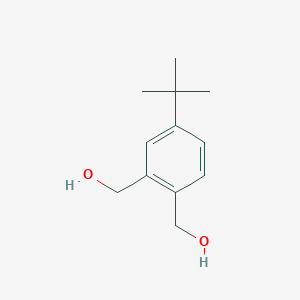
5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid” is likely to be an organic compound that contains a furan ring and an oxazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxazole is a five-membered ring containing two heteroatoms; one oxygen atom and one nitrogen atom.
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan and oxazole rings are commonly synthesized through various methods. For instance, furan compounds can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes . Oxazole rings can be synthesized through cyclodehydration of haloamidoximes or from α-haloketoximes .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, oxazole, and carboxylic acid functional groups. Furan rings can undergo electrophilic substitution reactions, while oxazole rings can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Nitrofurantoin Analogues
In recent research, furan and pyrazole scaffolds have been used to design and synthesize nitrofurantoin analogues. These analogues aim to enhance antibacterial activity and are synthesized through condensation reactions involving furan derivatives .
4. Manufacture and Use of Furan Platform Chemicals Furan derivatives serve as platform chemicals for various applications beyond fuels and plastics. They are directly available from biomass and play a role in the manufacture of secondary compounds like 2,5-furandicarboxylic acid, which faces challenges in large-scale production .
Bioprocesses for Chemical Production
Enzymes like flavoprotein oxidase hyroxymethylfurfuraldehyde oxidase (HMFO) utilize furan derivatives as substrates to produce chemicals such as 2,5-furandicarboxylic acid (FDCA) from related compounds like HMF alcohol and HMF .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)5-4-9-13-7(5)6-2-1-3-12-6/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLFIDTDFTJOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264966 |
Source


|
| Record name | 4-Isoxazolecarboxylic acid, 5-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid | |
CAS RN |
1423032-14-7 |
Source


|
| Record name | 4-Isoxazolecarboxylic acid, 5-(2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)


![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)







